molecular formula C18H20F3N3O B2396071 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 2379976-12-0

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B2396071
CAS No.: 2379976-12-0
M. Wt: 351.373
InChI Key: QPMCCWFAIIVHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine and pyridine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a methyl group.

    4-(Trifluoromethyl)pyridine: Lacks the piperidine ring, making it less complex.

    2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a benzimidazole ring instead of a piperidine ring.

Uniqueness

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidine ring, and methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-13-10-16(3-7-22-13)25-12-14-4-8-24(9-5-14)17-11-15(2-6-23-17)18(19,20)21/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMCCWFAIIVHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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